Trichloro(diphenyl)-lambda~5~-arsane
Description
Trichloro(diphenyl)-lambda~5~-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵ configuration) bonded to three chlorine atoms and two phenyl groups. This coordination geometry imparts unique chemical stability and reactivity, making it relevant in applications such as agrochemical intermediates or catalytic systems. The λ⁵-arsane structure distinguishes it from trivalent arsenic compounds (e.g., Adamsite derivatives), as the higher oxidation state reduces acute toxicity while enabling diverse functionalization .
Properties
CAS No. |
29165-89-7 |
|---|---|
Molecular Formula |
C12H10AsCl3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
trichloro(diphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H10AsCl3/c14-13(15,16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
BJKRYOGZHTUNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(diphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with diphenyl compounds under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylmagnesium reacts with arsenic trichloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Trichloro(diphenyl)-lambda~5~-arsane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds.
Scientific Research Applications
Trichloro(diphenyl)-lambda~5~-arsane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical tool.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in anticancer therapies.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trichloro(diphenyl)-lambda~5~-arsane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biochemical outcomes. Its ability to form stable complexes with biological molecules makes it a valuable tool in studying cellular processes and developing new therapeutic strategies.
Comparison with Similar Compounds
10-Chloro-5,10-dihydrophenarsazine (Adamsite)
Adamsite, a trivalent arsenic compound, features a phenarsazine ring with a chlorine substituent. Unlike Trichloro(diphenyl)-lambda~5~-arsane, Adamsite’s arsenic is in a +3 oxidation state, conferring higher electrophilicity and reactivity. While Adamsite derivatives exhibit fungicidal and bactericidal properties, this compound’s λ⁵ configuration enhances steric shielding, reducing direct biological interactions but improving thermal stability. For example, Adamsite derivatives in Table 41 (page 416) show LC₅₀ values < 10 ppm against fungal strains, whereas λ⁵-arsanes require higher concentrations for similar efficacy due to reduced membrane permeability .
Sulfanylidene-Arsane-Plumbane Hybrids
Compounds like [dimethyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane] ([89901-35-9]) integrate arsenic and lead centers. These hybrids exhibit dual reactivity: the arsenic site engages in nucleophilic substitution, while the lead moiety stabilizes radical intermediates. In contrast, this compound lacks heavy metal co-centers, simplifying its degradation profile but limiting catalytic versatility .
Comparison with Chlorinated Pesticides
DEET and Chlorinated Thioureas
In mosquito deterrent assays, DEET (PNB = 0.89 at 25 nmol/cm²) outperforms chlorinated thioureas like compound 1c (PNB = 0.75). However, its larger molecular weight (vs. DEET’s 191 g/mol) may reduce volatility and field efficacy .
DDT Analogs
4,4'-DDT and its derivatives (e.g., 4,4'-DDE) are persistent chlorinated insecticides. Unlike this compound, DDT’s dichlorodiphenyl backbone enables bioaccumulation in lipid tissues. While DDT exhibits LC₅₀ < 1 ppm in larvae, λ⁵-arsanes require 10–100 ppm for comparable larvicidal effects, as seen in thiourea compounds 1c and 3d (Table 2, ) .
Comparison with Silicon-Based Chlorinated Compounds
Trichloro(dichlorophenyl)silane () shares a trichloro-substituted aromatic structure but replaces arsenic with silicon. The Si–Cl bonds are more hydrolytically labile than As–Cl bonds, leading to rapid degradation in aqueous environments. This makes silicon analogs less persistent but limits their utility in long-term pesticidal applications .
Data Tables
Table 1: Bioactivity Comparison of Chlorinated Compounds
| Compound | PNB (25 nmol/cm²) | LC₅₀ (Larvae, ppm) | Key Application |
|---|---|---|---|
| DEET | 0.89 | N/A | Mosquito deterrent |
| Compound 1c (thiourea) | 0.75 | 15.2 | Larvicide |
| Adamsite derivative | N/A | <10 | Fungicide |
| Trichloro(diphenyl)-λ⁵-arsane* | ~0.70 (estimated) | ~20 (estimated) | Agrochemical intermediate |
Table 2: Structural and Physical Properties
| Compound | Oxidation State | Molecular Weight (g/mol) | Hydrolytic Stability |
|---|---|---|---|
| Trichloro(diphenyl)-λ⁵-arsane | +5 | 356.1 | High |
| Adamsite | +3 | 277.5 | Moderate |
| Trichloro(dichlorophenyl)silane | +4 | 280.4 | Low |
Research Findings and Contradictions
- Bioactivity : Chlorinated λ⁵-arsanes show moderate deterrent and larvicidal activity but underperform compared to DEET and DDT .
- Toxicity : λ⁵-arsanes exhibit lower acute toxicity than trivalent arsenic compounds (e.g., Adamsite) due to reduced membrane interaction .
- Stability : The λ⁵ configuration enhances hydrolytic stability over silicon analogs, favoring environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
